

Pemetrexed Disodium: A Comprehensive Technical Guide to its Molecular Structure and Antineoplastic Activity

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Compound of Interest

Compound Name: Pemetrexed Disodium

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Abstract

Pemetrexed disodium, a potent multitargeted antifolate agent, has become a cornerstone in the treatment of various solid tumors, notably malignant pleural mesothelioma and non-squamous non-small cell lung cancer. Its efficacy lies in the simultaneous inhibition of several key enzymes crucial for de novo purine and pyrimidine biosynthesis, thereby depriving rapidly proliferating cancer cells of the necessary precursors for DNA and RNA synthesis. This technical guide provides an in-depth exploration of the molecular structure, physicochemical properties, and multifaceted mechanism of action of **pemetrexed disodium**. Detailed experimental protocols for assessing its biological activity and quantitative data on its enzymatic inhibition are presented to facilitate further research and drug development efforts in the field of cancer therapeutics.

Molecular Structure and Physicochemical Properties

Pemetrexed is an N-acylglutamic acid that features a pyrrolo[2,3-d]pyrimidine core structure, chemically resembling folic acid.^[1] The disodium salt form enhances its solubility for intravenous administration.

Chemical Name: (2S)-2-{{4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl}amino}pentanedioic acid, disodium salt[1]

Molecular Formula: C₂₀H₁₉N₅Na₂O₆[2]

Molecular Weight: 471.4 g/mol [2]

Appearance: White to off-white or pale yellow crystalline solid.

Solubility: **Pemetrexed disodium** is soluble in water.[3] For instance, its solubility in water is reported to be 30 mg/mL, resulting in a clear solution. It is also soluble in saline (100 mg/mL) and PBS (50 mg/mL).

Storage and Stability: **Pemetrexed disodium** for injection should be stored at controlled refrigerated temperatures of 2°C to 8°C (36°F to 46°F). Once diluted, the solution is chemically and physically stable for up to 24 hours under refrigerated conditions. Oxidation is a primary degradation pathway in aqueous solutions. The stability of pemetrexed solutions is also pH-dependent, with significant degradation occurring at a pH below 6. It is incompatible with diluents containing calcium, such as Ringer's solution.

Mechanism of Action: Multi-Targeted Enzyme Inhibition

Pemetrexed exerts its cytotoxic effects by inhibiting three key enzymes involved in the folate metabolic pathway, which is essential for the synthesis of purine and pyrimidine nucleotides. This multi-targeted approach is a distinguishing feature of pemetrexed compared to other antifolates.

The primary targets of pemetrexed are:

- **Thymidylate Synthase (TS):** Catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis.
- **Dihydrofolate Reductase (DHFR):** Reduces dihydrofolate to tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate.

- Glycinamide Ribonucleotide Formyltransferase (GARFT): A key enzyme in the de novo purine biosynthesis pathway.

By inhibiting these enzymes, pemetrexed effectively blocks the formation of precursor nucleotides, leading to the arrest of DNA and RNA synthesis and ultimately inducing apoptosis in cancer cells.

Cellular Uptake and Polyglutamation

Pemetrexed is actively transported into cells via the reduced folate carrier (RFC) and membrane folate binding protein transport systems. Once inside the cell, it undergoes polyglutamation, a process catalyzed by the enzyme folylpolyglutamate synthetase (FPGS). This process involves the addition of multiple glutamate residues to the pemetrexed molecule.

The polyglutamated forms of pemetrexed are more potent inhibitors of TS and GARFT and are retained within the cell for a longer duration due to their increased size and charge, leading to prolonged drug action.

Quantitative Data: Enzyme Inhibition and Cytotoxicity

The inhibitory activity of pemetrexed and its polyglutamated forms against its target enzymes, as well as its cytotoxic effects on various cancer cell lines, have been quantified in numerous studies.

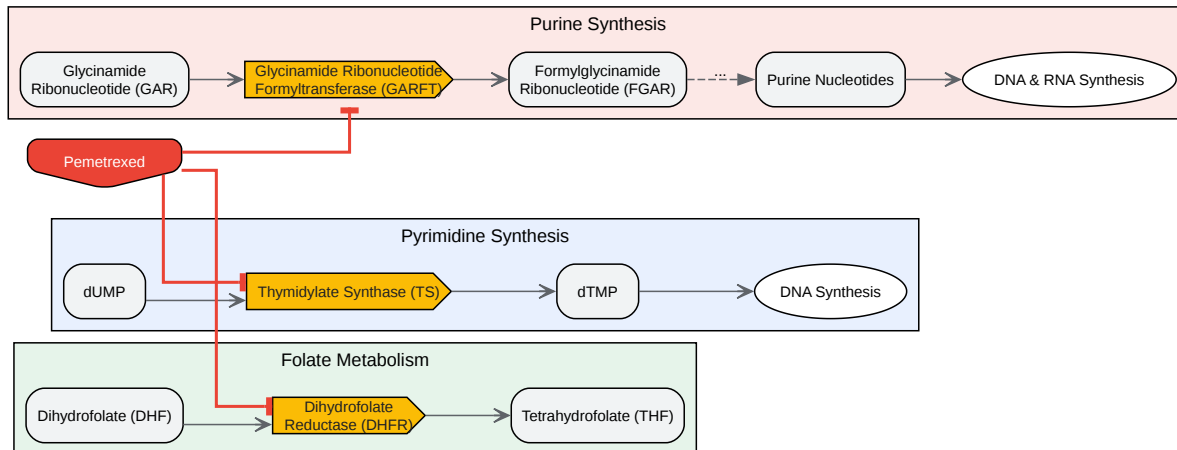
Enzyme	Inhibitor	K _i (nM)	Reference
Thymidylate Synthase (TS)	Pemetrexed	1.3	
	Pentaglutamate		
Dihydrofolate Reductase (DHFR)	Pemetrexed	7.2	
	Pentaglutamate		
Glycinamide Ribonucleotide Formyltransferase (GARFT)	Pemetrexed	65	
	Pentaglutamate		

Cancer Cell Line	Histology	IC ₅₀ (nM)	Reference
Gastric Cancer Cell Lines	Gastric Cancer	17 - 310	
Head and Neck Cancer Cell Lines	Head and Neck Cancer	118.77 ± 17.28	

Signaling Pathways and Experimental Workflows

Inhibition of Nucleotide Biosynthesis Pathway

The following diagram illustrates the points of inhibition by pemetrexed in the de novo purine and pyrimidine biosynthesis pathways.

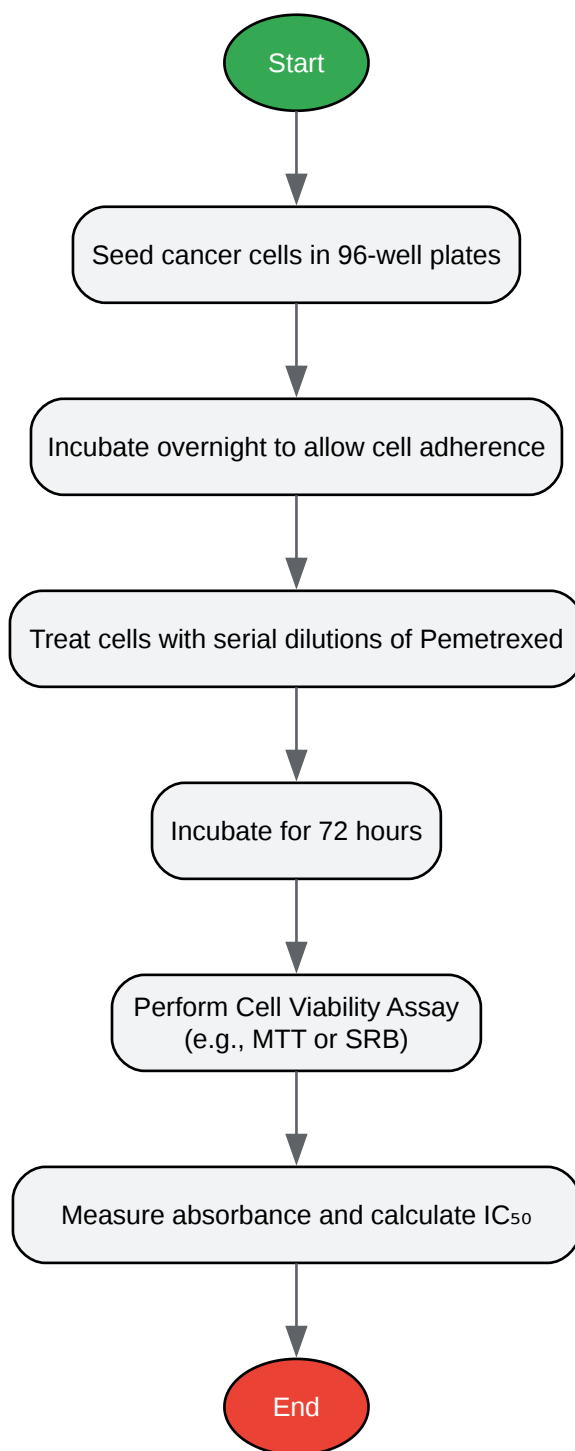


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Caption: Pemetrexed's inhibition of key enzymes in nucleotide synthesis.

Experimental Workflow: In Vitro Cytotoxicity Assessment

The following diagram outlines a typical workflow for evaluating the cytotoxic effects of pemetrexed on cancer cell lines.



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Caption: Workflow for determining the in vitro cytotoxicity of pemetrexed.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

1. Cell Seeding:

- Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well.
- Allow cells to adhere by incubating overnight at 37°C in a humidified atmosphere with 5% CO₂.

2. Treatment:

- Prepare serial dilutions of **pemetrexed disodium** (e.g., from 0.01 nM to 100 µM).
- Add the prepared drug solutions to the respective wells. Include untreated control wells.
- Incubate the plates for 72 hours at 37°C and 5% CO₂.

3. MTT Addition and Formazan Solubilization:

- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

4. Absorbance Measurement and Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated controls.
- Determine the IC₅₀ value, which is the concentration of pemetrexed that inhibits cell growth by 50%.

Enzyme Inhibition Assays

These assays are performed to determine the inhibitory potency of pemetrexed against its target enzymes.

1. Enzyme Source:

- Use purified recombinant human enzymes (TS, DHFR, and GARFT).

2. Assay Principles:

- TS Assay: Monitor the increase in absorbance at 340 nm resulting from the formation of 7,8-dihydrofolate, a product of the TS-catalyzed reaction.
- DHFR Assay: Measure the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.
- GARFT Assay: Spectrophotometrically measure the formation of the product 5,8-dideazafolate at 295 nm.

3. Procedure:

- Perform the assays in the presence of varying concentrations of pemetrexed (or its polyglutamated forms) and the respective enzyme substrates in an appropriate buffer system.
- Initiate the reaction by adding the enzyme.
- Monitor the change in absorbance over time using a spectrophotometer.

4. Data Analysis:

- Determine the initial reaction velocities at different inhibitor concentrations.
- Calculate the IC₅₀ and/or K_i values to quantify the inhibitory potency of pemetrexed.

Cellular Uptake and Polyglutamation Assay

This assay is used to study the transport of pemetrexed into cells and its subsequent conversion to polyglutamated forms.

1. Cell Culture and Treatment:

- Culture cancer cells to a desired confluency.
- Expose the cells to radiolabeled pemetrexed (e.g., [³H]pemetrexed) for various time points.

2. Cell Lysis and Separation:

- Wash the cells to remove extracellular drug.
- Lyse the cells to release intracellular contents.
- Separate the parent pemetrexed from its polyglutamated forms using high-performance liquid chromatography (HPLC).

3. Quantification:

- Quantify the amount of intracellular pemetrexed and its polyglutamated derivatives using a scintillation counter.

4. Data Analysis:

- Determine the rate of cellular uptake and the extent of polyglutamation over time.

Conclusion

Pemetrexed disodium stands as a testament to the success of targeted cancer therapy. Its unique ability to inhibit multiple key enzymes in nucleotide biosynthesis provides a powerful mechanism to combat the uncontrolled proliferation of cancer cells. A thorough understanding of its molecular structure, mechanism of action, and the experimental methodologies to evaluate its efficacy is paramount for the continued development of novel antifolate agents and for optimizing its clinical application. This technical guide serves as a comprehensive resource for researchers and drug development professionals dedicated to advancing the fight against cancer.

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